molecular formula C13H13NO2 B1331527 2,5-Dimethyl-1-phenyl-1h-pyrrole-3-carboxylic acid CAS No. 3807-56-5

2,5-Dimethyl-1-phenyl-1h-pyrrole-3-carboxylic acid

Cat. No. B1331527
CAS RN: 3807-56-5
M. Wt: 215.25 g/mol
InChI Key: CIRVCSCFJALBOH-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid is a chemical compound that belongs to the pyrrole family, characterized by a five-membered aromatic ring with two methyl groups at positions 2 and 5, a phenyl group at position 1, and a carboxylic acid group at position 3. This structure is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. The presence of the carboxylic acid group suggests that this compound could participate in hydrogen bonding and potentially form dimers or polymers in the solid state .

Synthesis Analysis

The synthesis of related pyrrole derivatives often involves the reaction of substituted pyrroles with various reagents. For instance, the synthesis of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate was achieved through the condensation of ethyl-4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate and 2,4-dinitrophenylhydrazine . Similarly, the synthesis of 2,5-dimethyl-3,4-diacetyl-1-(3-nitrophenyl)pyrrol was conducted through the reaction of 3,4-diacetyl-2,5-hexanedione with nitroaniline in an acidic medium . These methods suggest that the synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid could also involve condensation reactions under controlled conditions.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives has been extensively studied using various spectroscopic and crystallographic techniques. For example, the crystal structure of a related compound, 4-(2-methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid benzyl ester, was solved by X-ray diffraction, revealing a triclinic space group and the presence of hydrogen bonds forming dimers . Similarly, the molecular structure of (2R,3R)-1-methyl-5-oxo-2-phenyltetrahydro-1H-pyrrole-3-carboxylic acid was determined, showing infinite chains of molecules instead of carboxylic acid dimers . These studies indicate that the molecular structure of 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid could also exhibit unique hydrogen bonding patterns and solid-state arrangements.

Chemical Reactions Analysis

Pyrrole derivatives are known to participate in various chemical reactions. For instance, pyrrole-2-carboxylic acid has been used as a ligand in Cu-catalyzed reactions of primary anilines with aryl halides, leading to the formation of diaryl amine products . Additionally, 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde has been utilized as a precolumn derivatization reagent for HPLC analysis of amino acids, reacting with primary amino groups under mild conditions . These examples demonstrate the reactivity of pyrrole derivatives and suggest that 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid could also be involved in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives can be deduced from experimental and theoretical studies. Quantum chemical calculations using density functional theory (DFT) have been employed to evaluate the properties of similar compounds, such as ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate, revealing exothermic and spontaneous formation reactions at room temperature . Additionally, vibrational analysis and topological parameters have been used to analyze the strength and nature of intra- and intermolecular interactions in dimers . These studies provide insights into the stability, reactivity, and potential applications of 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid in various chemical contexts.

Scientific Research Applications

The importance of pyrrole in the pharmaceutical field lies in its versatility, selectivity, and biocompatibility, and these properties make it a valuable tool for drug design and development . The pyrrole moiety is a fundamental building block for many biologically active molecules and has gathered significant attention in the fields of medicinal and organic chemistry .

For instance, 2-(2-((3,5-Dimethyl-1 H-pyrrol-2-yl)methylene)-3-methoxy-2 H-pyrrol-5-yl)-1 H-indole is an experimental drug for the treatment of various types of cancer . It is in phase II clinical trials for the treatment of leukemia, lymphoma, myelofibrosis, and mastocytosis .

  • Pharmaceuticals
    • Pyrrole is a biologically active scaffold possessing diverse activities . It’s a fundamental building block for many biologically active molecules
  • Pharmaceuticals

    • Pyrrole is a biologically active scaffold possessing diverse activities . It’s a fundamental building block for many biologically active molecules .
    • Pyrrole-containing analogs are considered a potential source of biologically active compounds .
    • Marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma, and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
  • Synthesis of N-Heterocycles

    • Pyrrole synthesis is a key process in organic chemistry . Various methods have been developed for the synthesis of pyrrole and its derivatives .
    • For instance, the Paal-Knorr Pyrrole Synthesis is a classic method for synthesizing substituted pyrroles .
  • Cancer Treatment

    • 2-(2-((3,5-Dimethyl-1 H-pyrrol-2-yl)methylene)-3-methoxy-2 H-pyrrol-5-yl)-1 H-indole is an experimental drug for the treatment of various types of cancer . It is in phase II clinical trials for the treatment of leukemia, lymphoma, myelofibrosis, and mastocytosis .
  • COX-2 Inhibitors

    • A novel family of 1-methyl-1H-pyrrole-2,5-diones has been synthesized and evaluated as highly potent and selective cyclooxygenase-2 (COX-2) inhibitors .

Future Directions

The future directions for “2,5-Dimethyl-1-phenyl-1h-pyrrole-3-carboxylic acid” could involve improving its antitumor properties and optimizing its pharmaceutical properties including solubility and protein binding . It’s also worth exploring the possibility of introducing the second hydrophobic site linked to the central core by a sulfonyl group at the N1 position of pyrrole .

properties

IUPAC Name

2,5-dimethyl-1-phenylpyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-9-8-12(13(15)16)10(2)14(9)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIRVCSCFJALBOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60303584
Record name 2,5-dimethyl-1-phenyl-1h-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60303584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethyl-1-phenyl-1h-pyrrole-3-carboxylic acid

CAS RN

3807-56-5
Record name 3807-56-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159219
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-dimethyl-1-phenyl-1h-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60303584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
NA Osman, A Ligresti, CD Klein, M Allarà… - European Journal of …, 2016 - Elsevier
CB2-based therapeutics show strong potential in the treatment of diverse diseases such as inflammation, multiple sclerosis, pain, immune-related disorders, osteoporosis and cancer, …
Number of citations: 30 www.sciencedirect.com
W Mahy, M Patel, D Steadman… - Journal of medicinal …, 2020 - ACS Publications
The Wnt family of proteins are secreted signaling proteins that play key roles in regulating cellular functions. Recently, carboxylesterase Notum was shown to act as a negative regulator …
Number of citations: 14 pubs.acs.org
M Acebrón-García-de-Eulate… - Journal of Medicinal …, 2022 - ACS Publications
Pseudomonas aeruginosa is of major concern for cystic fibrosis patients where this infection can be fatal. With the emergence of drug-resistant strains, there is an urgent need to …
Number of citations: 3 pubs.acs.org
M Acebrón-García-de-Eulate, J Mayol-Llinàs… - repository.cam.ac.uk
Pseudomonas aeruginosa is of major concern for cystic fibrosis patients where this infection can be fatal. With the emergence of drug-resistant strains there is an urgent need to develop …
Number of citations: 0 www.repository.cam.ac.uk
CA Thorne - 2010 - search.proquest.com
Title final Page 1 A CHEMICAL AND SYSTEMS APPROACH TO STUDY THE WNT/βCATENIN PATHWAY By Curtis Andrew Thorne Dissertation Submitted to the Faculty of the …
Number of citations: 3 search.proquest.com

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